molecular formula C6H2Cl2F2N2O2 B12951983 2,6-Dichloro-3-(difluoromethyl)-5-nitropyridine

2,6-Dichloro-3-(difluoromethyl)-5-nitropyridine

Cat. No.: B12951983
M. Wt: 242.99 g/mol
InChI Key: MHDGAPRMQPCTLX-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(difluoromethyl)-5-nitropyridine is a chemical compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of two chlorine atoms, a difluoromethyl group, and a nitro group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-(difluoromethyl)-5-nitropyridine typically involves multiple steps. One common method starts with the chlorination of 2,6-dichloro-3-fluoroacetophenone using chlorine gas in a glacial acetic acid/sodium acetate system. This reaction produces alpha, alpha, alpha, 2,6-pentachloro-3-fluoroacetophenone. The next step involves introducing ammonia gas into an organic solvent containing the pentachloro compound to perform an ammonolysis reaction, yielding 2,6-dichloro-3-fluorobenzamide. Finally, dehydration of the benzamide with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst results in the formation of 2,6-dichloro-3-fluorobenzonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(difluoromethyl)-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2,6-Dichloro-3-(difluoromethyl)-5-nitropyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(difluoromethyl)-5-nitropyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the difluoromethyl and nitro groups enhances its binding affinity and specificity towards these targets. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3-(difluoromethyl)-5-nitropyridine is unique due to the presence of both difluoromethyl and nitro groups, which confer distinct chemical properties. These groups enhance its reactivity and binding affinity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C6H2Cl2F2N2O2

Molecular Weight

242.99 g/mol

IUPAC Name

2,6-dichloro-3-(difluoromethyl)-5-nitropyridine

InChI

InChI=1S/C6H2Cl2F2N2O2/c7-4-2(6(9)10)1-3(12(13)14)5(8)11-4/h1,6H

InChI Key

MHDGAPRMQPCTLX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)C(F)F

Origin of Product

United States

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